molecular formula C5H8N2O2 B13897149 4,4-Dimethylpyrazolidine-3,5-dione CAS No. 29005-43-4

4,4-Dimethylpyrazolidine-3,5-dione

Cat. No.: B13897149
CAS No.: 29005-43-4
M. Wt: 128.13 g/mol
InChI Key: PGBXZDDHDXRVAV-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the dimethyl groups at the 4-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method is the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinedione ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium complexes, can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave irradiation, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolidinediones, which can exhibit different physical and chemical properties depending on the substituents .

Scientific Research Applications

4,4-Dimethylpyrazolidine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can interfere with metal-dependent enzymatic processes. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .

Comparison with Similar Compounds

    1,2-Diphenyl-3,5-dioxopyrazolidine: Known for its anti-inflammatory properties.

    4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in the treatment of rheumatoid arthritis.

    1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: Exhibits antimicrobial activity

Uniqueness: 4,4-Dimethylpyrazolidine-3,5-dione stands out due to its enhanced stability and reactivity, attributed to the presence of the dimethyl groups. This makes it a versatile compound for various synthetic and industrial applications. Its unique structure also allows for diverse chemical modifications, leading to a wide range of derivatives with different biological activities .

Properties

CAS No.

29005-43-4

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4,4-dimethylpyrazolidine-3,5-dione

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-7-4(5)9/h1-2H3,(H,6,8)(H,7,9)

InChI Key

PGBXZDDHDXRVAV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NNC1=O)C

Origin of Product

United States

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